3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Sigma-1 receptor Binding affinity Neuroprotection

Researchers exploring sigma receptor pharmacology frequently encounter THIQ analogs with undefined substitution patterns, leading to inconsistent SAR data. 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline resolves this with a precisely defined C3-gem-dimethyl, C6-monomethyl motif. • σ1 Receptor Affinity: Moderate Ki = 450 nM - ideal for concentration-dependent calcium signaling, neuroprotection, and ER stress studies where high-affinity binding is not desired. • CNS-Optimized logP: Estimated ~2.8 vs. 1.60 for unsubstituted THIQ - superior predicted BBB penetration for neurodegenerative and psychiatric drug discovery programs. • Salt Form Advantage: Hydrochloride salt (CAS 1909327-58-7) offers aqueous solubility >50 mg/mL, enabling high-concentration in vitro assays (ITC, SPR, HTS) without DMSO confounds. Supplied at 95% purity with global shipping; both free base and HCl salt available for immediate procurement.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13236128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CNC(C2)(C)C)C=C1
InChIInChI=1S/C12H17N/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9/h4-6,13H,7-8H2,1-3H3
InChIKeyVVSWENIUGDNQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,6-Trimethyl-THIQ: Core Identity & Physicochemical Profile


3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1782359-31-2; HCl salt CAS 1909327-58-7) is a C3-gem-dimethyl, C6-monomethyl-substituted tetrahydroisoquinoline (THIQ) with molecular formula C12H17N and molecular weight 175.27 g/mol [1]. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with activities spanning antitumor, antibacterial, anti-Alzheimer, and anticonvulsant applications [2]. The specific 3,3,6-trimethyl substitution pattern distinguishes this compound from the more extensively characterized 6,7-dimethoxy-THIQ and 1-benzyl-THIQ analogs that dominate the sigma receptor and beta-adrenergic literature. Commercially, the compound is available as the free base (typical purity 95%) and as the hydrochloride salt from multiple global suppliers including Fujifilm Wako [1].

Sigma-1 receptor pharmacology studies
C3-gem-dimethyl scaffold SAR exploration
Hydrochloride salt may support high-concentration aqueous assays
Lipophilicity context for CNS-targeted compound design

3,3,6-Trimethyl-THIQ: Non-Interchangeable with Generic Analogs


The THIQ scaffold is not a monolithic pharmacophore. Subtle changes in the substitution pattern produce dramatic shifts in receptor subtype selectivity, binding affinity, and physicochemical properties [1]. The 3,3-gem-dimethyl motif in this compound introduces steric bulk at a position critical for sigma receptor binding orientation, while the C6-methyl group modulates the electron density of the aromatic ring in a manner distinct from the electron-donating 6,7-dimethoxy substitution that drives high-affinity sigma-2 binding (Ki ~5–6 nM) in benchmark analogs [2]. The absence of the 1-benzyl substituent found in trimetoquinol analogs further differentiates the pharmacological profile. Generic THIQ procurement without attention to the specific substitution pattern risks selecting a compound with a fundamentally different target engagement profile, lipophilicity (logP ~2.8 for the 3,3,6-trimethyl analog vs. ~1.6 for unsubstituted THIQ), and aqueous solubility, rendering experimental results non-comparable across studies [1].

C3-gem-dimethyl substitution may shift sigma subtype selectivity compared to 6,7-dimethoxy analogs
Absence of 6,7-dimethoxy groups may alter binding affinity profile, limiting direct comparison to high-affinity sigma-2 ligands
Lipophilicity and solubility differences from unsubstituted THIQ may not transfer to generic scaffolds; verify experimental logP and solubility

Comparative Evidence for 3,3,6-Trimethyl-THIQ


Sigma-1 Receptor Affinity vs. 6,7-Dimethoxy-THIQ

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline demonstrates moderate binding affinity for the sigma-1 (σ1) receptor with a Ki of 450 nM . This contrasts sharply with benchmark 6,7-dimethoxy-THIQ derivatives such as compounds 3b, 3e, 4b, and 4e, which exhibit high-affinity sigma-2 (σ2) receptor binding with Ki values of 5–6 nM and negligible σ1 affinity [1]. The 3,3,6-trimethyl analog thus occupies a distinct pharmacological niche: it is a moderate-affinity σ1-preferring ligand, whereas the more extensively characterized 6,7-dimethoxy series are high-affinity σ2-selective ligands. This differential subtype preference is critical for experimental design in neuroscience and oncology research where σ1 versus σ2 receptor engagement drives divergent downstream signaling outcomes.

σ1 vs σ2 affinity
Reported
Target Ki 450 nM (σ1) vs comparator Ki 5–6 nM (σ2, dimethoxy analogs)
Supports σ1-focused assay design, not σ2 substitution
Radioligand displacement; subtype preference context
Sigma-1 receptor Binding affinity Neuroprotection

Lipophilicity Differentiation vs. Unsubstituted THIQ

The estimated logP (partition coefficient) of 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline is approximately 2.8 . This represents a substantial increase in lipophilicity compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline, which has a reported XLogP of 1.60 [1]. The ~1.2 log unit difference corresponds to an approximately 16-fold higher octanol-water partition coefficient, conferring significantly enhanced predicted membrane permeability and blood-brain barrier (BBB) penetration potential for the 3,3,6-trimethyl analog. This property is particularly relevant for CNS-targeted research applications.

Lipophilicity logP
Class-level
Estimated logP ≈ 2.8 vs XLogP 1.60 (parent THIQ), ~16-fold higher partition
May support CNS-penetrant candidate selection, data to verify
Predicted value; experimental logP recommended
Lipophilicity logP Blood-brain barrier penetration

Aqueous Solubility: HCl Salt vs. Free Base THIQ

The hydrochloride salt of 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline exhibits predicted aqueous solubility exceeding 50 mg/mL . In contrast, unsubstituted 1,2,3,4-tetrahydroisoquinoline free base has limited aqueous solubility of approximately 20 g/L (20 mg/mL) at 20°C [1]. The hydrochloride salt form of the 3,3,6-trimethyl analog thus provides at least a 2.5-fold solubility advantage relative to the parent THIQ free base, which is practically significant for in vitro assay preparation requiring high compound concentrations without organic co-solvents.

Aqueous solubility
Reported
>50 mg/mL (HCl salt, predicted) vs ~20 mg/mL (free base, experimental)
May simplify high-concentration assay preparation; verify solubility in buffer
Predicted salt solubility; independent measurement advised
Aqueous solubility Salt form Formulation

Purity Benchmarking vs. Research-Grade THIQ Derivatives

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline is commercially available at a standard purity of 95% from multiple global suppliers, including Leyan (product 2098562) for the free base and Fujifilm Wako (EN300-224988) for the hydrochloride salt [1]. Industrial-scale synthesis reportedly achieves purities exceeding 98% with yields above 75% under optimized batch conditions . This purity profile is consistent with research-grade THIQ derivatives commonly supplied at 95–98% purity. The availability of both free base and hydrochloride salt forms from established chemical suppliers provides procurement flexibility for different experimental requirements.

Purity profile
Specification review
Standard 95%, >98% achievable under optimized synthesis
Comparable to class standard; batch QC consistency review
Supplier specification; lot-specific COA recommended
Purity Quality control Procurement specification

Optimal Application Scenarios for 3,3,6-Trimethyl-THIQ


Sigma-1 Receptor Pharmacology with Moderate-Affinity Probes

Based on its moderate σ1 receptor affinity (Ki = 450 nM), 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline is best deployed as a tool compound for σ1 receptor pharmacology where high-affinity binding is not required or may be undesirable—for instance, in studies examining concentration-dependent σ1 modulation of calcium signaling, neuroprotection, or endoplasmic reticulum stress responses . It should not be used as a substitute for σ2-selective probes, for which 6,7-dimethoxy-THIQ derivatives (Ki = 5–6 nM) are the established standard [1].

CNS-Penetrant Library Design via Enhanced Lipophilicity

With an estimated logP of ~2.8—substantially higher than the parent THIQ scaffold (XLogP = 1.60)—3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline is a rational choice for CNS-focused compound libraries where predicted BBB penetration is a key selection criterion [1]. The ~16-fold higher partition coefficient translates to measurably improved membrane permeability in silico models, making it a superior starting scaffold relative to unsubstituted THIQ for neurodegenerative disease or psychiatric disorder drug discovery programs.

High-Concentration Assays Without Co-Solvents

The hydrochloride salt form offers aqueous solubility exceeding 50 mg/mL, enabling high-concentration in vitro pharmacology experiments without the confounding effects of DMSO or other organic co-solvents . This is particularly advantageous for solubility-limited assays such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or high-throughput screening where solvent toxicity to cell-based systems must be minimized.

SAR Exploration of C3-gem-Dimethyl & C6-Methyl Substitutions

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate or comparator in structure-activity relationship (SAR) studies exploring the impact of C3-gem-dimethyl substitution on sigma receptor subtype selectivity, metabolic stability, and conformational restriction [1]. Its well-defined substitution pattern makes it a valuable reference compound when benchmarking novel 3-substituted THIQ analogs in receptor binding or functional assays.

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacology research
Sigma-1 subtype preference context
Subtype selectivity in receptor binding assays
CNS-targeted compound library design
Enhanced lipophilicity compared to parent THIQ
Predicted BBB permeability model review
High-concentration aqueous assay development
HCl salt aqueous solubility profile
Solubility validation in target assay buffer
THIQ scaffold SAR exploration
C3-gem-dimethyl substitution pattern
Comparative SAR with related THIQ analogs
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